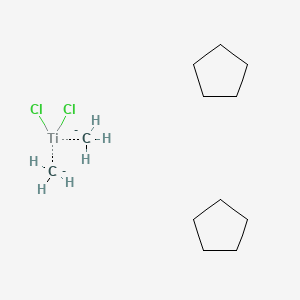
Carbanide;cyclopentane;dichlorotitanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;cyclopentane;dichlorotitanium is a complex organometallic compound that features a titanium center coordinated to a cyclopentane ring and carbanide ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. The presence of titanium, a transition metal, imparts unique catalytic properties to the compound, making it valuable in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbanide;cyclopentane;dichlorotitanium typically involves the reaction of titanium tetrachloride with cyclopentadiene in the presence of a reducing agent. One common method is as follows:
Reactants: Titanium tetrachloride (TiCl4), cyclopentadiene (C5H6), and a reducing agent such as lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around -78°C to 0°C to control the reactivity of the intermediates.
Procedure: Titanium tetrachloride is added dropwise to a solution of cyclopentadiene and the reducing agent. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: Carbanide;cyclopentane;dichlorotitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state titanium complexes.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require mild conditions and the presence of a coordinating solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Titanium dioxide (TiO2) and substituted cyclopentane derivatives.
Reduction: Lower oxidation state titanium complexes.
Substitution: New organometallic complexes with different ligands.
科学的研究の応用
Carbanide;cyclopentane;dichlorotitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions and hydrogenation processes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings, due to its catalytic properties.
作用機序
The mechanism of action of carbanide;cyclopentane;dichlorotitanium involves the coordination of the titanium center to various substrates, facilitating their transformation. The compound acts as a Lewis acid, accepting electron pairs from donor molecules, which activates the substrates for subsequent reactions. The molecular targets include unsaturated hydrocarbons, carbonyl compounds, and other electron-rich species. The pathways involved typically include oxidative addition, reductive elimination, and ligand exchange processes.
類似化合物との比較
Titanocene dichloride (Cp2TiCl2): Another titanium-based organometallic compound with similar catalytic properties.
Zirconocene dichloride (Cp2ZrCl2): A zirconium analog with comparable reactivity.
Vanadocene dichloride (Cp2VCl2): A vanadium-based compound with similar structural features.
Uniqueness: Carbanide;cyclopentane;dichlorotitanium is unique due to its specific combination of ligands and the presence of a carbanide group, which imparts distinct reactivity compared to other metallocenes. Its ability to undergo a wide range of chemical transformations makes it a versatile compound in both academic and industrial research.
特性
分子式 |
C12H26Cl2Ti-2 |
|---|---|
分子量 |
289.10 g/mol |
IUPAC名 |
carbanide;cyclopentane;dichlorotitanium |
InChI |
InChI=1S/2C5H10.2CH3.2ClH.Ti/c2*1-2-4-5-3-1;;;;;/h2*1-5H2;2*1H3;2*1H;/q;;2*-1;;;+2/p-2 |
InChIキー |
VVCFMKJEEQLSQV-UHFFFAOYSA-L |
正規SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCCC1.Cl[Ti]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


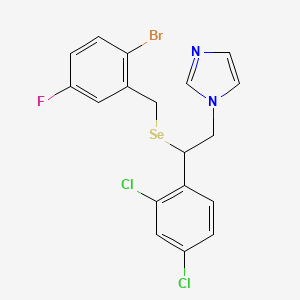
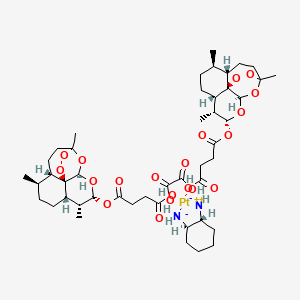

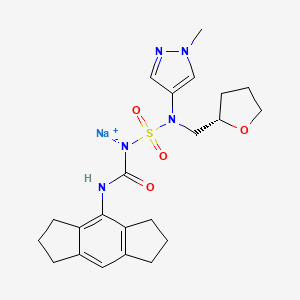
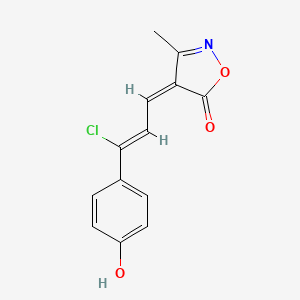
![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)

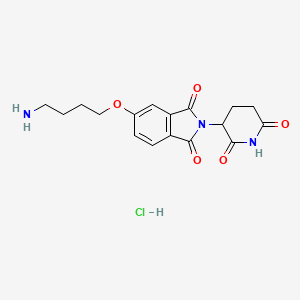
![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)
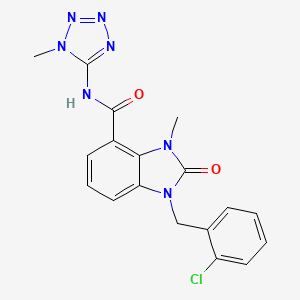
![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
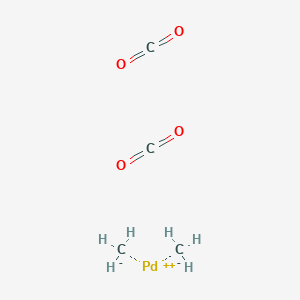
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
